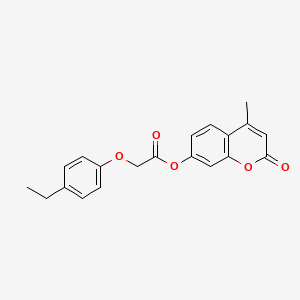

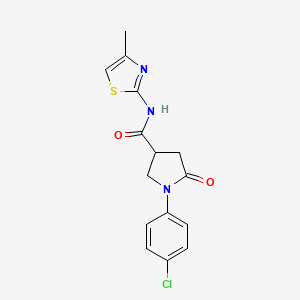

![molecular formula C16H20N4O3S B5537305 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is part of a broad category of chemicals known for their complex synthesis, molecular structure, and diverse chemical properties. It relates to pyrimidine derivatives, which are crucial in various chemical reactions and possess significant chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions such as the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with amine to yield 1-alkyl-5-phenyl-4(1H)pyrimidinones, demonstrating the compound's complex synthesis process and the importance of precise reaction conditions for desired outcomes (Beck & Gajewski, 1976).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals significant insights into their conformation and electronic structure. Studies show that pyrimidine rings are planar, but ring-substituent atoms may show significant displacements. Hydrogen bonding plays a critical role in their structural configuration, leading to the formation of hydrogen-bonded sheets, indicative of the complexity and variability in the molecular structure of these compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, underscored by its participation in hydrogen bonding and its ability to form complex hydrogen-bonded structures. The reaction behavior, such as the formation of cyclic enamine sulfones and other derivatives through reactions with chloroamines, highlights the compound's reactivity and potential for forming diverse chemical structures (Back & Nakajima, 2000).

Physical Properties Analysis

Research into related pyrimidine derivatives shows that these compounds exhibit varied physical properties, such as solubility in organic solvents and the ability to form flexible, transparent films. These properties are critical for their application in materials science and other fields (Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their molecular structure and the presence of functional groups, such as sulfone and amino groups. These properties include reactivity towards electrophiles, ability to participate in conjugate additions, and potential for chemoselective reactions, demonstrating the compound's versatile chemistry (Hajji et al., 2002).

Applications De Recherche Scientifique

Molecular Design and Bioactive Conformation Analysis

- Bioactive Conformation Analysis for AHAS Inhibitors : The bioactive conformation of pyrimidinylthiobenzoates, which are important herbicides targeting acetohydroxyacid synthase (AHAS), was identified using a strategy integrating molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA). This approach also highlighted the binding mode of these compounds, revealing insights into herbicide resistance and providing a foundation for designing new herbicidal agents (He et al., 2007).

Biochemistry and Interaction Studies

- Fluorescence Binding with Bovine Serum Albumin : The interaction of novel p-hydroxycinnamic acid amides with bovine serum albumin (BSA) was investigated, demonstrating how the chemical structure influences binding affinity. This research contributes to understanding how similar compounds, including N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide, interact with proteins, which is crucial for drug design and biochemistry (Meng et al., 2012).

Polymer Chemistry Applications

- Synthesis of Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized, offering insights into creating materials with improved solubility, thermal stability, and mechanical properties. These findings are relevant for developing new materials for various industrial applications, including coatings, films, and fibers (Liu et al., 2013).

Pharmacology and Drug Development

- Antimicrobial and Insect-Repellent Properties : The synthesis of novel azo reactive dyes incorporating both anti-bacterial activities of sulfonamides and the insect-repellent property of N,N-diethyl-m-toluamide (DEET) demonstrated the potential for creating compounds with dual functionalities. Such research could lead to new strategies for developing multifunctional agents for healthcare and agriculture (Mokhtari et al., 2014).

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10(2)16(21)19-13-5-7-14(8-6-13)24(22,23)20-15-9-11(3)17-12(4)18-15/h5-10H,1-4H3,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNXKYOYQRITIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)